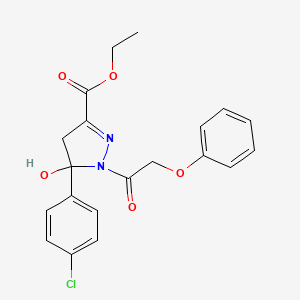

![molecular formula C15H16N2O2S B4967129 N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)

N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide, also known as Acetaminophen, is a widely used analgesic and antipyretic medication. It was first synthesized in 1877 by Harmon Northrop Morse, and since then, it has been extensively researched and utilized in the medical field.

Mechanism of Action

The exact mechanism of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response and pain perception. By inhibiting the production of prostaglandins, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden reduces pain and fever.

Biochemical and Physiological Effects:

N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours. It is metabolized in the liver by glucuronidation and sulfation, and the resulting metabolites are excreted in the urine. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a relatively short half-life of approximately 2-3 hours in adults. It is generally well-tolerated, but high doses or prolonged use can lead to liver damage.

Advantages and Limitations for Lab Experiments

N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has several advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to administer. Additionally, it has a well-established safety profile and is widely used in clinical practice. However, there are also limitations to its use in laboratory experiments. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has a narrow therapeutic window, and high doses can lead to toxicity. Additionally, it has a short half-life, which can make it challenging to maintain consistent plasma concentrations over extended periods.

Future Directions

There are several future directions for research on N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden. One area of interest is the development of new formulations that can improve its efficacy and safety profile. Additionally, there is ongoing research into the mechanisms of action of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden and its potential use in the treatment of various medical conditions. Other future directions include investigating the potential use of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden in combination with other drugs and exploring its effects on different populations, such as children and the elderly.

Conclusion:

In conclusion, N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is a widely used analgesic and antipyretic medication that has been extensively studied for its therapeutic properties. It has a well-established safety profile and is widely used in clinical practice. The synthesis method of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden is straightforward, and it has several advantages for use in laboratory experiments. However, there are also limitations to its use, and ongoing research is needed to explore its potential use in the treatment of various medical conditions.

Synthesis Methods

The synthesis of N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as phosphoric acid. The resulting product is then purified through recrystallization to obtain the final compound. This method has been widely used and optimized over the years to produce high yields of pure N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden.

Scientific Research Applications

N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has been extensively studied for its analgesic and antipyretic properties. It is commonly used to treat pain and fever in both adults and children. Additionally, it has been investigated for its potential use in the treatment of various medical conditions such as osteoarthritis, rheumatoid arthritis, and migraine headaches. N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamiden has also been studied for its potential use in combination with other drugs to enhance their therapeutic effects.

properties

IUPAC Name |

N-(4-acetamido-3-methylphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-10-8-12(5-6-14(10)16-11(2)18)17-15(19)9-13-4-3-7-20-13/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPNAJLWDUHWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(acetylamino)-3-methylphenyl]-2-(thiophen-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)

![5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)

![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)

![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)